REACTION_CXSMILES
|
C(I)(I)(I)I.[C:6]([C:16]([F:19])([F:18])[F:17])([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])I>>[F:9][C:8]([F:11])([F:10])[C:6]([C:8]([F:11])([F:10])[F:9])([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(I)(I)(I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(I)(C(F)(F)F)(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(I)(I)(I)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reactor was evacuated to 0.1 mm pressure
|
Type
|
TEMPERATURE
|
Details
|
to maintain a 0.5 to 1 mm pressure
|
Type
|
CUSTOM
|
Details
|
After eight hours the products were removed along with fluorocarbons from a -196°C trap downstream from the reactor
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The products were separated from fluorocarbons by trap to trap
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
TEMPERATURE
|
Details
|
cooled columns of a gas chromatograph
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |